molecular formula C16H14ClN3O2S2 B2526156 N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252857-53-6

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2526156
CAS No.: 1252857-53-6
M. Wt: 379.88
InChI Key: RECVJABAKCRIGS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H14ClN3O2S2 and its molecular weight is 379.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related thienopyrimidine derivatives reveal insights into their vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on the molecule's stability. Research has indicated that these compounds possess unique geometric and electronic structures conducive to biological activity, particularly as antiviral agents. The detailed characterization includes equilibrium geometries, intramolecular hydrogen bonding, and natural bond orbital analysis, which elucidates the compound's potential as a pharmacological candidate (S. J. Jenepha Mary, S. Pradhan, & C. James, 2022).

Anticancer and Antimicrobial Activity

Research into thienopyrimidine derivatives has shown significant anticancer and antimicrobial potential. These compounds have been synthesized and evaluated for their activity against human cancer cell lines, including breast, cervical, and colorectal cancers. The synthesis process involves modifying the thienopyrimidine core with various functional groups to enhance its biological activity. Some derivatives have displayed potent anticancer activity, comparable to known chemotherapy agents, indicating their potential for development into new anticancer drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). Additionally, the antimicrobial activity of related compounds has been explored, with some showing good efficacy against both gram-positive and gram-negative bacteria (A. Hossan et al., 2012).

Molecular Docking and Pharmacological Evaluation

Molecular docking studies on thienopyrimidine derivatives have provided insights into their mechanism of action at the molecular level, particularly regarding their interaction with biological targets like enzymes involved in DNA synthesis. These studies help in understanding the binding efficiency and specificity of the compounds, guiding the design of more potent and selective inhibitors. The pharmacological evaluation includes assessments of adsorption, distribution, metabolism, excretion, and toxicity, crucial for progressing from initial discovery to clinical applications (A. Gangjee et al., 2008).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-2-20-15(22)14-12(6-7-23-14)19-16(20)24-9-13(21)18-11-5-3-4-10(17)8-11/h3-8H,2,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECVJABAKCRIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.